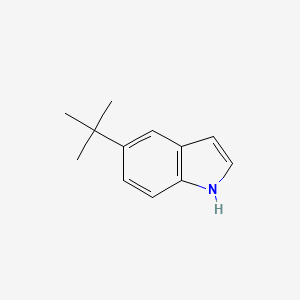

5-(tert-Butyl)-1H-indole

Overview

Description

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three methyl groups. Indoles, on the other hand, are a class of organic compounds that contain a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of tert-butyl compounds typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a suitable electrophile . The synthesis of indoles is often achieved through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .

Molecular Structure Analysis

Tert-butyl compounds are characterized by a highly branched structure, which can influence their physical and chemical properties . Indoles have a planar structure due to the conjugation of the benzene and pyrrole rings, and the presence of the nitrogen atom can participate in various chemical reactions .

Chemical Reactions Analysis

Tert-butyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . Indoles are versatile intermediates in organic synthesis and can undergo electrophilic substitution reactions at the C3 position .

Physical and Chemical Properties Analysis

Tert-butyl compounds are generally nonpolar and have low boiling points due to their branched structure . Indoles are slightly polar due to the presence of the nitrogen atom, and have higher boiling points compared to hydrocarbons of similar molecular weight .

Scientific Research Applications

1. Synthesis and Structural Analysis

- Recyclization to Indole Derivatives : The recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes into indole derivatives demonstrates how substituents at the nitrogen atom of the aniline moiety can influence reaction extent, leading to various indole formations and furan ring opening (Butin et al., 2008).

- Chiral Amine Catalyst for Iminium Catalysis : Enantioselective organocatalytic indole alkylations have been designed using a new chiral amine catalyst, which is effective for the conjugate addition of indole systems to a range of alpha,beta-unsaturated aldehydes (Austin & MacMillan, 2002).

2. Chemical Synthesis and Modification

- Synthesis of tert-Butyl Esters : tert-Butyl esters of indole-5-carboxylic acid and related compounds have been synthesized, demonstrating the versatility of 5-(tert-butyl)-1H-indole in various chemical transformations (Fritsche et al., 2006).

- Synthesis of Hexahydrocyclohepta[b]indole Derivatives : The synthesis of various hexahydro-7,10-epiminocyclohepta[b]indole derivatives showcases the application of this compound in creating potent antagonists for biological testing (Isherwood et al., 2012).

3. Molecular Structure and Analysis

- X-Ray Structure and DFT Studies : Analysis of triazolyl-indole bearing alkylsulfanyl moieties provides insights into the structural characteristics and electronic properties of indole derivatives (Boraei et al., 2021).

4. Applications in Medicinal Chemistry

- Synthesis of NMDA-glycine Site Affinity Compounds : Indole derivatives synthesized with variations in acidic functions and substituents on the indole moiety have applications in evaluating binding affinity, particularly for compounds targeting the NMDA-glycine site (Jansen & Dannhardt, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-tert-butyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11/h4-8,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJXPMHKYYMECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] Thiophene-2-carboxylate](/img/structure/B2581683.png)

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2581688.png)

![3-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2581689.png)

![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride](/img/structure/B2581691.png)

![3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2581695.png)

![3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B2581696.png)

![Methyl 3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2581697.png)